

# Commercial Suppliers and Technical Guide for Benzyl Azetidin-3-ylcarbamate Hydrochloride

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## Compound of Interest

Compound Name: Benzyl azetidin-3-ylcarbamate

Cat. No.: B1318673

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Benzyl azetidin-3-ylcarbamate** hydrochloride (CAS No. 1203099-07-3), a key building block in medicinal chemistry and drug discovery. The guide includes a comparative table of commercial suppliers, a detailed, representative experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic process. This document is intended to assist researchers and drug development professionals in sourcing this compound and understanding its preparation.

## Commercial Availability

**Benzyl azetidin-3-ylcarbamate** hydrochloride is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that availability, purity, and pricing are subject to change and should be verified directly with the suppliers.

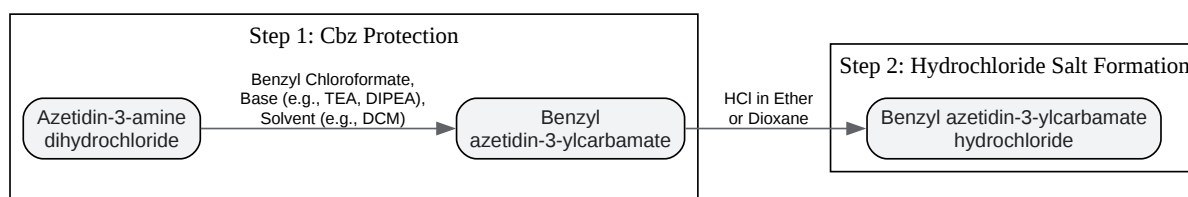
Supplier	Catalog Number	Purity	Available Quantities	Additional Information
Sigma-Aldrich	SY3410544274	97%	5 g, 10 g, 25 g	Marketed under the Aldrich brand; a partner product from Synthonix Corporation. <a href="#">[1]</a>
BOC Sciences	1203099-07-3	97.0%	Inquire for quantities (mg, g, kg, ton)	Offers custom synthesis and cGMP production services.
Parchem	1203099-07-3	-	Inquire for bulk/custom packaging	A worldwide supplier of specialty chemicals. <a href="#">[2]</a>
AK Scientific, Inc.	X9416	-	Inquire for quantities	Products are for research and development use only.
BLD Pharm	BD01138865	-	Inquire for quantities	-
Fisher Scientific	11482874	-	5 g	Supplier listed is BLD Pharm. <a href="#">[3]</a>
Zibo Hangyu Biotechnology	-	99%	Inquire for quantities	- <a href="#">[4]</a>
ACE Biolabs	C19313B	97%	25 mg, 50 mg, 100 mg	- <a href="#">[5]</a>
Chemenu	CM105997	-	Inquire for quantities	Research-based manufacturer also offering

custom  
synthesis.[\[6\]](#)

## Synthetic Protocol: Preparation of Benzyl Azetidin-3-ylcarbamate Hydrochloride

The following is a representative experimental protocol for the synthesis of **Benzyl azetidin-3-ylcarbamate** hydrochloride. This procedure is based on general principles of amine protection and azetidine synthesis found in the chemical literature.

Reaction Scheme:



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Caption: General two-step synthesis of **Benzyl azetidin-3-ylcarbamate** hydrochloride.

Materials and Equipment:

- Azetidin-3-amine dihydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric acid solution in diethyl ether or 1,4-dioxane

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
- Magnetic stirrer and stir bars
- Ice bath
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Step 1: Synthesis of **Benzyl azetidin-3-ylcarbamate** (Free Base)

- To a solution of azetidin-3-amine dihydrochloride (1.0 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture for 10-15 minutes to allow for the in-situ formation of the free amine.
- Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers and wash with brine.

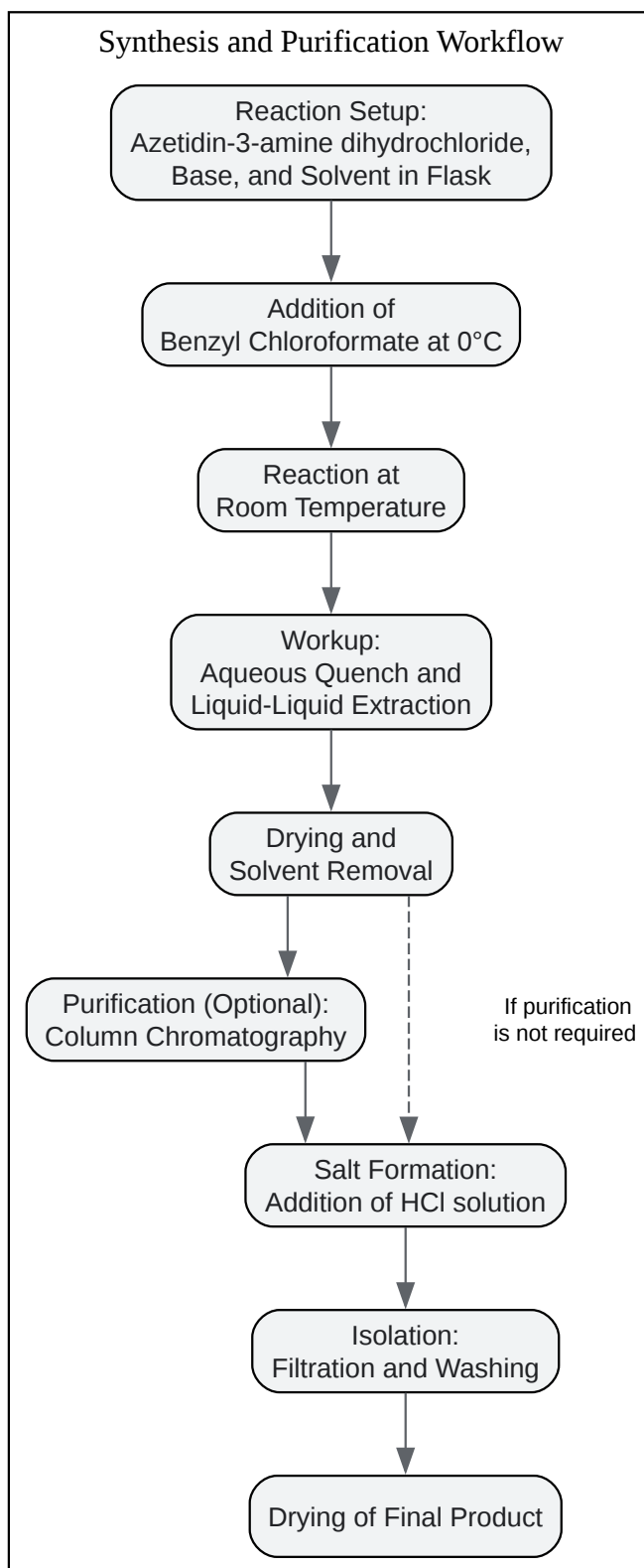
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Benzyl azetidin-3-ylcarbamate**. The crude product may be purified by flash column chromatography if necessary.

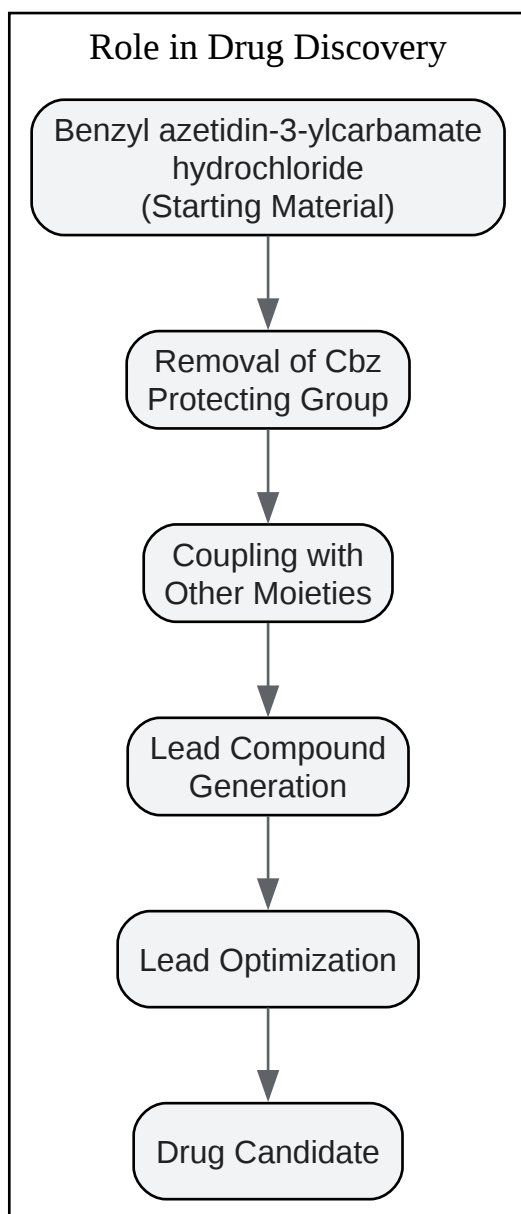
#### Step 2: Formation of the Hydrochloride Salt

- Dissolve the crude or purified **Benzyl azetidin-3-ylcarbamate** in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
- Slowly add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (1.1 equivalents) to the stirred solution.
- A precipitate should form upon addition of the acid. Continue stirring for 30-60 minutes to ensure complete salt formation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
- Dry the product under vacuum to yield **Benzyl azetidin-3-ylcarbamate** hydrochloride as a solid.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **Benzyl azetidin-3-ylcarbamate** hydrochloride.





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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Benzyl Azetidin-3-ylcarbamate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318673#commercial-suppliers-of-benzyl-azetidin-3-ylcarbamate-hydrochloride]

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